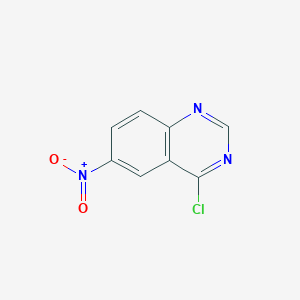

4-Chloro-6-nitroquinazoline

描述

Significance of the Quinazoline (B50416) Core in Heterocyclic Chemistry

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone in the field of heterocyclic chemistry. ekb.eg This structural motif is prevalent in numerous natural products, particularly alkaloids isolated from various plants and microorganisms. mdpi.com In medicinal chemistry, quinazoline and its derivatives are recognized as "privileged scaffolds" due to their ability to interact with a diverse array of biological targets. nih.govresearchgate.net Their derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects. mdpi.comnih.govresearchgate.net The structural versatility of the quinazoline nucleus allows for extensive functionalization at various positions, enabling chemists to fine-tune the steric, electronic, and physicochemical properties of the resulting molecules to achieve desired biological activities and improved therapeutic profiles. ekb.egmdpi.com

Overview of the 4-Chloro-6-nitroquinazoline Structural Motif and its Strategic Importance

Within the broad family of quinazolines, this compound stands out as a strategically important intermediate in organic synthesis. chemimpex.comchemicalbook.com Its structure is characterized by a quinazoline core substituted with a chloro group at the 4-position and a nitro group at the 6-position. nih.govguidechem.com This specific arrangement of functional groups imparts a high degree of reactivity and synthetic utility to the molecule. chemimpex.com The chlorine atom at the C-4 position is an excellent leaving group, making the compound highly susceptible to nucleophilic aromatic substitution reactions. This allows for the straightforward introduction of various amine, oxygen, or sulfur-based nucleophiles to build more complex molecular architectures. nih.govjscimedcentral.com The electron-withdrawing nitro group at the C-6 position further activates the quinazoline ring system towards such substitutions and provides a handle for further chemical transformations, such as reduction to an amino group, which can then be derivatized. atlantis-press.comacs.org Consequently, this compound serves as a crucial building block for creating libraries of novel compounds, particularly in the development of therapeutic agents. chemimpex.comatlantis-press.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-chloro-6-nitroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3O2/c9-8-6-3-5(12(13)14)1-2-7(6)10-4-11-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOSFEDULGODDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463364 | |

| Record name | 4-Chloro-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19815-16-8 | |

| Record name | 4-Chloro-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 6 Nitroquinazoline and Its Structural Analogs

Classical Synthetic Routes to 4-Chloro-6-nitroquinazoline

The traditional approaches to synthesizing this compound are well-documented, primarily relying on the transformation of precursor molecules through robust and established chemical reactions.

Synthesis from 6-Nitroquinazolin-4(3H)-one

A primary and direct method for the preparation of this compound involves the chlorination of 6-Nitroquinazolin-4(3H)-one. This transformation is typically achieved using strong chlorinating agents. One common protocol involves heating 6-Nitroquinazolin-4(3H)-one with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). jscimedcentral.comjscimedcentral.com The reaction is generally conducted under reflux conditions for several hours to ensure complete conversion. jscimedcentral.comjscimedcentral.com For instance, a mixture can be heated and stirred at 115-118°C for 8 hours. jscimedcentral.comjscimedcentral.com After the reaction, the excess phosphorus oxychloride is removed, often by distillation, and the resulting product is precipitated and purified. jscimedcentral.comjscimedcentral.com

An alternative chlorination agent is thionyl chloride (SOCl₂), often used in a solvent such as N,N-dimethylformamide (DMF). nih.gov In a typical procedure, 6-Nitroquinazolin-4(3H)-one is heated under reflux with a solution of thionyl chloride in DMF for approximately 4 hours. nih.gov The product is then isolated after a work-up procedure involving the addition of ice-cold methanol (B129727) and extraction. nih.gov

Table 1: Chlorination of 6-Nitroquinazolin-4(3H)-one

| Chlorinating Agent | Co-reagent/Solvent | Reaction Conditions | Reference |

|---|---|---|---|

| Phosphorus pentachloride | Phosphorus oxychloride | Reflux, 115-118°C, 8 hr | jscimedcentral.comjscimedcentral.com |

Synthesis from 5-Nitroanthranilic Acid via Niementowski Cyclization

The synthesis of the precursor 6-Nitroquinazolin-4(3H)-one can be accomplished starting from 5-Nitroanthranilic Acid through the Niementowski cyclization reaction. jscimedcentral.com This method involves heating 5-Nitroanthranilic acid with formamide (B127407) at elevated temperatures, typically between 150-160°C, for an extended period of 8-10 hours. jscimedcentral.com This cyclization reaction forms the quinazolinone ring system. The resulting 6-Nitroquinazolin-4(3H)-one is then isolated and can be subsequently chlorinated to yield this compound as described in the previous section. jscimedcentral.com Another variation involves treating 5-nitroanthranilic acid with formamidine (B1211174) acetate (B1210297) in a solvent like 2-methoxy ethanol (B145695) under reflux to obtain the 6-nitroquinazolin-4-(3H)-one intermediate. jpionline.org

Chlorination Protocols for Quinazolin-4-ol Precursors

The chlorination of quinazolin-4-ol (or its tautomeric form, quinazolin-4(3H)-one) precursors is a general and crucial step in the synthesis of 4-chloroquinazolines. Various reagents have been employed for this purpose. Phosphorus oxychloride (POCl₃) is a widely used reagent for this transformation. researchgate.netresearchgate.net The reaction typically involves heating the quinazolin-4-one derivative in excess POCl₃. researchgate.net

Thionyl chloride (SOCl₂) is another effective chlorinating agent. nih.govgoogle.com The reaction can be carried out by refluxing the quinazolin-4(3H)-one in thionyl chloride, sometimes with the addition of a catalytic amount of DMF. google.com It is important to note that 4-chloroquinazolines can be unstable towards water and basic conditions, which can lead to hydrolysis back to the starting quinazolin-4-one. researchgate.net Therefore, anhydrous conditions and careful work-up procedures are essential for a successful synthesis. researchgate.net

Direct chlorination of the quinazolone ring using chlorine gas in glacial acetic acid with a ferric chloride catalyst has also been reported, yielding chloroquinazolones. sioc-journal.cn

Green Chemistry Approaches in Quinazoline (B50416) Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. These green chemistry approaches aim to reduce waste, avoid hazardous reagents, and utilize renewable energy sources.

Visible Light-Driven Photocatalysis for Quinazoline Derivatives

Visible light-driven photocatalysis has emerged as a powerful green tool for organic synthesis, including the preparation of quinazoline derivatives. mdpi.comhilarispublisher.com These methods are often conducted under mild, eco-friendly conditions. mdpi.com One approach involves a one-pot, three-component reaction using a photocatalyst like curcumin-sensitized titanium dioxide (TiO₂) to synthesize quinazoline compounds. mdpi.com Another reported method uses Rose Bengal as a recyclable, metal-free photocatalyst in ethanol for the synthesis of quinazolinones. derpharmachemica.com Interestingly, some visible-light-promoted syntheses of quinazolinones can proceed efficiently even in the absence of a traditional photocatalyst, utilizing molecular oxygen as a clean oxidant. rsc.org These reactions are typically characterized by shorter reaction times and high yields. hilarispublisher.comderpharmachemica.com

Metal-Free Oxidative Condensation Reactions Utilizing Atmospheric Oxygen

Another significant advancement in the green synthesis of quinazolines involves metal-free oxidative condensation reactions that use atmospheric oxygen as the ultimate oxidant. nih.govnih.govfrontiersin.orgmdpi.com This approach offers high atom economy and reduces the environmental impact associated with heavy metal catalysts. nih.govnih.gov A notable example is the use of 4,6-dihydroxysalicylic acid as an organocatalyst for the oxidative condensation of o-aminobenzylamines and benzylamines. nih.govnih.govfrontiersin.org These reactions are typically carried out in a solvent like DMSO at elevated temperatures, and they benefit from being a one-pot process. mdpi.com The use of atmospheric oxygen as the oxidant makes these methods inherently safer and more sustainable. researchgate.net

Table 2: Green Synthesis Approaches for Quinazoline Derivatives

| Methodology | Key Features | Examples of Catalysts/Reagents | Reference |

|---|---|---|---|

| Visible Light-Driven Photocatalysis | Uses visible light as an energy source, mild conditions. | Curcumin-sensitized TiO₂, Rose Bengal | mdpi.comderpharmachemica.com |

An in-depth examination of the synthetic pathways leading to this compound and its related structural analogs reveals a landscape of evolving chemical strategies. These methodologies prioritize efficiency, environmental considerations, and process scalability. This article focuses exclusively on specific advanced synthetic techniques, including the use of green chemistry principles and the optimization of reaction conditions for large-scale production.

Chemical Reactivity and Derivatization Strategies of 4 Chloro 6 Nitroquinazoline

Nucleophilic Substitution Reactions at the C-4 Position

The electron-withdrawing nature of the nitro group and the quinazoline (B50416) ring system enhances the electrophilicity of the C-4 position, making it highly susceptible to nucleophilic aromatic substitution. vulcanchem.com This reactivity is a cornerstone of its use in synthetic chemistry.

Reactions with Amino Compounds (e.g., Aniline (B41778) Derivatives, Glycine)

The chlorine atom at the C-4 position can be readily displaced by various amino compounds. For instance, reaction with aniline derivatives is a common strategy to produce 4-anilinoquinazoline (B1210976) scaffolds, which are prominent in medicinal chemistry. googleapis.com The reaction conditions for these substitutions can vary, but they generally proceed by heating the reactants in a suitable solvent, such as isopropanol. googleapis.comgoogle.com

Similarly, 4-Chloro-6-nitroquinazoline reacts with glycine (B1666218) in the presence of a base like anhydrous potassium carbonate in a solvent such as isopropyl alcohol. jscimedcentral.comjscimedcentral.com This reaction typically requires refluxing for several hours to yield [(6-nitroquinazolin-4-yl)amino]acetic acid. jscimedcentral.comjscimedcentral.com

Table 1: Examples of Nucleophilic Substitution with Amino Compounds

| Nucleophile | Reagents and Conditions | Product | Reference |

| Glycine | Anhydrous K2CO3, Isopropyl alcohol, Reflux 5-6 hrs | [(6-nitroquinazolin-4-yl)amino]acetic acid | jscimedcentral.comjscimedcentral.com |

| 3-Methylaniline | Isopropanol, Reflux 2 hrs | 4-(3-methylanilino)-6-nitroquinazoline | googleapis.com |

| 3-Chloro-4-fluoroaniline (B193440) | Triethylamine, Isopropanol, Room temperature, 1 hr | N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine | researchgate.net |

| 4-Chlorobenzylamine | NaOH, Ethanol (B145695) | N-(4-chlorobenzyl)-6-nitroquinazolin-4-amine | vulcanchem.com |

Alcoholysis Reactions

The C-4 chloro group can also be substituted by alkoxides through alcoholysis. For example, treatment of this compound with sodium methoxide (B1231860) in methanol (B129727) results in the formation of 4-methoxy-6-nitroquinazoline. rsc.org This reaction proceeds efficiently, often with a short reflux time. rsc.org Interestingly, alcoholysis can sometimes be observed as an unintended side reaction, for instance, during mass spectrometry analysis when methanol is used as the solvent. mdpi.comresearchgate.net

Table 2: Alcoholysis of this compound

| Alcohol/Alkoxide | Reagents and Conditions | Product | Reference |

| Sodium methoxide | Methanol, Reflux 0.5 hr | 4-methoxy-6-nitroquinazoline | rsc.org |

| Methanol | Mass Spectrometry Solvent | 7-chloro-4-methoxy-6-nitroquinazoline (from 4,7-dichloro-6-nitroquinazoline) | mdpi.comresearchgate.net |

Modifications and Functionalization of the Nitro and Chloro Groups

Beyond substitution at the C-4 position, both the nitro and chloro groups can be chemically modified to introduce further diversity into the quinazoline scaffold. The nitro group is particularly amenable to reduction, which is a key step in many synthetic pathways. This reduction can be achieved using various reagents, such as iron powder with ammonium (B1175870) chloride, catalytic hydrogenation (e.g., H₂/Pd-C), or tin(II) chloride in hydrochloric acid. vulcanchem.comevitachem.com An electrochemical reduction method has also been developed, offering a metal-free alternative. researchgate.net

The chloro group, while primarily serving as a leaving group in nucleophilic substitutions, can also be involved in other transformations, though this is less common. The functionalization of both groups significantly expands the synthetic utility of this compound. chemimpex.com

Formation of Complex Quinazoline Scaffolds via this compound Intermediates

The reactivity of this compound makes it a valuable building block for the synthesis of more complex heterocyclic systems.

Synthesis of Quinazolinyl Thioureido Scaffolds

One such application is in the synthesis of quinazolinyl thioureido scaffolds. A typical synthetic route involves the initial reaction of this compound with glycine to form [(6-nitroquinazolin-4-yl)amino]acetic acid. jscimedcentral.com This intermediate is then treated with thionyl chloride to produce the corresponding acid chloride, which subsequently reacts with ammonium thiocyanate (B1210189) to form an isothiocyanate. jscimedcentral.com Finally, reaction with various aryl amines yields the target quinazolinyl thioureido derivatives. jscimedcentral.com

Synthesis of Quinazoline Sulfone Derivatives

This compound and its analogs are also used to prepare quinazoline sulfones. For example, 7-chloro-6-nitroquinazolin-4(3H)-one can react with sodium p-toluenesulfinate in a nucleophilic aromatic substitution reaction to form a sulfone. semanticscholar.org This reaction is driven by the activation provided by the electron-withdrawing nitro group. semanticscholar.org The resulting quinazoline sulfones can serve as intermediates for further transformations, such as the synthesis of asymmetrical ethers. semanticscholar.org

Strategies for Isomer Control and Product Purification in Derivatization Processes

The synthesis of derivatives from this compound often results in a mixture of products, including constitutional isomers, or contains unreacted starting materials and by-products. Therefore, effective strategies for controlling the formation of specific isomers (regiocontrol) and for purifying the final product are critical to obtaining the desired compound with high purity. Methodologies for achieving isomer control are typically integrated into the synthetic route, while purification is a crucial downstream process.

Isomer Control Strategies

In the derivatization of quinazoline scaffolds, controlling the regioselectivity of a reaction is paramount to ensure that the correct isomer is formed. The substitution pattern on the quinazoline ring significantly influences the molecule's biological activity. Researchers have developed various strategies to direct the synthesis towards a specific regioisomer, often by carefully selecting catalysts, solvents, and reaction conditions.

One common challenge is the formation of mixtures of regioisomers when unsymmetrical reagents are used. For instance, in the synthesis of pyrazoles, traditional methods can lead to mixtures of regio-isomers. organic-chemistry.org However, modern synthetic methods leverage the electronic properties of reactants and specific reaction conditions to achieve high regioselectivity. A one-pot synthesis of substituted pyrazoles from N-monosubstituted hydrazones and nitroolefins has been shown to be highly regioselective, proceeding through a key nitropyrazolidine intermediate. organic-chemistry.org Similarly, the 1,3-dipolar cycloaddition of azides to terminal alkynes can produce a mixture of 1,4- and 1,5-regioisomers. The use of a Copper(I) salt as a catalyst has been demonstrated to promote the reaction to give exclusively 1,4-substituted products with high regioselectivity. nih.gov

The choice of solvent and catalyst can also be a determining factor in the reaction outcome. In the palladium-catalyzed synthesis of α-carbolines, the reaction cascade can proceed through either a carba-Michael or an aza-Michael pathway depending on the solvent, leading to different isomers. rsc.org The regioselective synthesis of N-aryl-substituted 2-aminoquinazolin-4-ones can be controlled by the choice of acid catalyst and solvent system; using p-TsOH in t-BuOH favors the formation of 3-arylquinazolin-4-ones, whereas a different set of conditions yields the 2-(N-arylamino)quinazolin-4-ones. rsc.org

Table 1: Examples of Regiocontrol in the Synthesis of Quinazoline Derivatives and Related Heterocycles

| Reaction Type | Reactants | Conditions | Predominant Product | Reference |

|---|---|---|---|---|

| Pyrazole Synthesis | N-monosubstituted hydrazones and nitroolefins | One-pot reaction, often in a protic polar solvent like MeOH | Highly regioselective formation of substituted pyrazoles | organic-chemistry.org |

| Current time information in Bangalore, IN.researchgate.net-Triazole Synthesis | (2-azido-1,3-dichloro-5-trifluoromethyl)benzene and terminal alkynes | Cu(I) salt catalyst, room temperature | 1,4-disubstituted Current time information in Bangalore, IN.researchgate.net-triazoles | nih.gov |

| α-Carboline Synthesis | Tosyliminoindolines and α,β-unsaturated aldehydes | Palladium catalyst, DMF vs. NMA solvent | Solvent-dependent formation of 2- or 4-substituted α-carbolines | rsc.org |

| N-Substituted 2-Aminoquinazolin-4-one Synthesis | Methyl anthranilates and N-arylcyanamides | p-TsOH in t-BuOH | 3-Arylquinazolin-4-ones | rsc.org |

Product Purification Strategies

Following the chemical reaction, the crude product must be purified to remove impurities such as unreacted starting materials, reagents, and undesired side products. The choice of purification method depends on the physical and chemical properties of the target compound and the impurities.

Column Chromatography is one of the most widely used techniques for purifying quinazoline derivatives. researchgate.net This method separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while being moved by a mobile phase (eluent). The choice of eluent system is critical for effective separation. For example, a mixture of ethyl acetate (B1210297) and hexane (B92381) has been used to purify 4-chloro-7-ethylamino-6-nitroquinazoline. Similarly, an ethyl acetate and toluene (B28343) mixture was employed as the eluent for the chromatographic purification of propenone derivatives, which are precursors for quinazolines. medcraveonline.com The progress of the purification is often monitored by Thin Layer Chromatography (TLC). medcraveonline.comatlantis-press.com

Recrystallization is another powerful purification technique, particularly for solid compounds. This method relies on the difference in solubility of the desired product and impurities in a particular solvent or solvent system at different temperatures. Many synthetic procedures for quinazoline derivatives utilize recrystallization from solvents like a DMF/water mixture to obtain the final pure product. nih.gov In some cases, process optimization can lead to synthetic routes where recrystallization of the crude product is sufficient for purification, eliminating the need for chromatography and reducing solvent consumption. frontiersin.orgnih.gov

Precipitation and Washing are often used as initial purification steps or for compounds that can be easily separated from the reaction mixture. After completion of a reaction, the mixture can be poured into a non-solvent (like ice water) to precipitate the crude product. atlantis-press.comnih.govmdpi.comgoogle.com The resulting solid is then collected by filtration and washed with appropriate solvents to remove residual impurities. For instance, in the synthesis of 4,7-dichloro-6-nitroquinazoline, the final precipitate was washed with diethyl ether. mdpi.com In other syntheses, washing with water, ethanol, or sodium bicarbonate solution is common. atlantis-press.comgoogle.comgoogle.com

Table 2: Common Purification Methods for this compound Derivatives

| Derivative/Intermediate | Purification Method | Details (e.g., Solvents, Stationary Phase) | Reference |

|---|---|---|---|

| 4-Chloro-7-ethylamino-6-nitroquinazoline | Column Chromatography | Eluent: Ethyl acetate/hexane (4:6 v/v) | |

| 3-(2-Nitrophenyl)-1-phenylprop-2-en-1-one | Column Chromatography | Eluent: Toluene | medcraveonline.com |

| 4,7-Dichloro-6-nitroquinazoline | Washing | The precipitate was washed with diethyl ether after synthesis. | mdpi.com |

| 7-Chloro-6-nitroquinazolin-4(3H)-one | Precipitation & Washing | Redissolved in HCl, neutralized with NaOH to precipitate, filtered, and washed with water. | mdpi.com |

| 1-(5-((6-nitroquinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea Derivatives | Recrystallization | Recrystallized from DMF/Water. | nih.gov |

| 4-[(3-chloro-4-fluorophenyl)amino]-6-amino-7-((S)-tetrahydrofuran-3-yloxy)-quinazoline | Precipitation & Washing | Filtrate added to water, stirred at 0°C, filtered, and washed with water. | google.com |

| 4-Chloro-6-nitro-quinazoline Derivatives | Precipitation & Filtration | Reaction mixture dropped into ice water, filtered, and dried. | google.com |

By employing these strategies, chemists can effectively control the isomeric outcome of derivatization reactions and achieve high levels of purity for the synthesized this compound derivatives, which is essential for their subsequent use and study.

Advanced Spectroscopic Characterization of 4 Chloro 6 Nitroquinazoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 4-Chloro-6-nitroquinazoline, both ¹H and ¹³C NMR, along with advanced 2D techniques, provide a complete picture of its atomic framework. The choice of solvent can influence chemical shifts; for instance, differences are observed when spectra are recorded in deuterated chloroform (B151607) (CDCl₃) versus dimethyl sulfoxide (B87167) (DMSO-d₆). mdpi.comresearchgate.net

Proton NMR (¹H NMR) spectroscopy of this compound reveals characteristic signals for the aromatic protons on the quinazoline (B50416) ring. In deuterochloroform (CDCl₃), the proton at position 2 (H-2) typically appears as a singlet around δ 9.18 ppm. The proton at position 5 (H-5) is observed as a singlet at approximately δ 8.76 ppm, while the H-8 proton resonates as a singlet around δ 8.30 ppm. mdpi.com Another source reports the following shifts in CDCl₃: a singlet at 9.56 ppm (1H), a doublet at 8.39 ppm (1H, J = 1.5 Hz), a doublet of doublets at 8.76 ppm (1H, J = 1.5 Hz, 6.0 Hz), and a doublet at 8.77 ppm (1H, J = 6.0 Hz). guidechem.com

In dimethyl sulfoxide-d₆ (DMSO-d₆), the chemical shifts are slightly different, with H-2 appearing as a singlet at δ 9.25 ppm, H-5 as a doublet at δ 9.21 ppm (J=2.6 Hz), H-7 as a doublet of doublets at δ 8.74 ppm (J=9.2, 2.6 Hz), and H-8 as a doublet at δ 8.27 ppm (J=9.2 Hz). guidechem.com The observed coupling constants provide information about the connectivity of the protons in the ring system. For quinoline (B57606) derivatives in general, concentration-dependent chemical shift changes in ¹H NMR have been noted, suggesting intermolecular interactions such as π-π stacking. uncw.edu

| Proton | CDCl₃ Shift (ppm) mdpi.com | CDCl₃ Shift (ppm) guidechem.com | DMSO-d₆ Shift (ppm) guidechem.com | Multiplicity & Coupling Constants (J, Hz) guidechem.com |

|---|---|---|---|---|

| H-2 | 9.18 | 9.56 | 9.25 | s |

| H-5 | 8.76 | - | 9.21 | d, J=2.6 |

| H-7 | - | 8.76 | 8.74 | dd, J=9.2, 2.6 |

| H-8 | 8.30 | 8.77 | 8.27 | d, J=9.2 |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which often allows for the resolution of every carbon atom. oregonstate.edu For this compound in CDCl₃, the carbon atoms of the quinazoline ring show distinct resonances. mdpi.com The carbon attached to the chlorine (C-4) is found at approximately δ 163.6 ppm, while C-2 is at δ 156.9 ppm. mdpi.com The nitro-substituted carbon (C-6) appears around δ 147.5 ppm. mdpi.com The remaining carbons resonate at δ 151.6 (C-8a), 132.8 (C-7), 132.2 (C-8), 123.5 (C-5), and 122.1 (C-4a). mdpi.com Theoretical calculations of ¹³C chemical shifts for quinoline derivatives have shown good correlation with experimental values. tsijournals.com

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-2 | 156.9 |

| C-4 | 163.6 |

| C-4a | 122.1 |

| C-5 | 123.5 |

| C-6 | 147.5 |

| C-7 | 132.8 |

| C-8 | 132.2 |

| C-8a | 151.6 |

While specific 2D NMR data for this compound is not extensively detailed in the provided context, these techniques are crucial for unambiguous signal assignment. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would differentiate between CH, CH₂, and CH₃ groups. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate proton signals with their directly attached carbon atoms, confirming the C-H connectivities. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal long-range (2-3 bond) correlations between protons and carbons, helping to piece together the entire molecular structure and confirm the substitution pattern on the quinazoline ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) is a common method. In one analysis, the protonated molecule [M+H]⁺ was observed, confirming the molecular weight. mdpi.com Interestingly, when methanol (B129727) was used as the solvent in the MS analysis, a methoxy (B1213986) derivative was also detected, indicating the high reactivity of the chloro-substituent. mdpi.comresearchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule with a high degree of confidence. vulcanchem.com

| Technique | Observed Ion | Reference |

|---|---|---|

| ESI-MS | [M+H]⁺ | mdpi.com |

| HRMS | [M+H]⁺ (predicted for derivatives) | vulcanchem.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of 4,7-dichloro-6-nitroquinazoline, a related compound, characteristic absorption bands are observed. mdpi.com The C-H stretching vibrations appear around 3089 cm⁻¹. mdpi.com The C=N and C=C stretching vibrations within the quinazoline ring are found in the region of 1726-1546 cm⁻¹. mdpi.com Crucially, the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are observed at approximately 1527 cm⁻¹ and 1323 cm⁻¹, respectively. mdpi.com For derivatives containing a carbonyl group, a strong absorption band is typically seen around 1700 cm⁻¹. nih.gov

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C-H (aromatic) | 3089 |

| C=N | 1726, 1645, 1610 |

| C=C (aromatic) | 1546 |

| NO₂ (asymmetric) | 1527 |

| NO₂ (symmetric) | 1323 |

Anti-cancer Activities and Underlying Mechanisms

Derivatives of this compound have demonstrated significant potential as anti-cancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

A primary mechanism by which this compound derivatives exert their anti-cancer effects is through the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govresearchgate.net EGFR is a key player in cell signaling pathways that regulate cell growth, proliferation, and survival. acs.org Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. acs.org

The 4-anilinoquinazoline (B1210976) scaffold, often synthesized from this compound, is a well-established pharmacophore for EGFR inhibitors. nih.govmdpi.com The general structure of these inhibitors involves the quinazoline core, with the aniline (B41778) group at the 4-position playing a crucial role in binding to the ATP-binding site of the EGFR kinase domain. acs.org Modifications at the 6-position, derived from the nitro group of the parent compound, can further enhance inhibitory activity and selectivity. nih.gov

For instance, a series of 6-arylureido-4-anilinoquinazoline derivatives were synthesized and evaluated for their EGFR inhibitory activity. One compound, in particular, demonstrated excellent activity against the EGFR protein kinase, with an enzyme activity of 10.52% at a 1.0 μM concentration, indicating good kinase-targeting properties. nih.gov Another study reported the synthesis of novel quinazoline derivatives with potent EGFR inhibitory activity, with some compounds showing IC50 values in the nanomolar range. jpionline.org

Irreversible EGFR inhibitors have also been developed from this compound. These compounds typically contain a reactive group that forms a covalent bond with a cysteine residue in the EGFR active site, leading to prolonged inhibition. huji.ac.ilgoogle.com

Table 1: EGFR Inhibitory Activity of Selected 4-Anilinoquinazoline Derivatives

| Compound | EGFR IC50 (nM) | Cell Line | Reference |

|---|---|---|---|

| Compound 7i | 11.66 | - | nih.gov |

| Derivative 4e | 8.72 µM | MCF-7 | jpionline.org |

| Derivative 4i | 12.66 µM | MDA-MB-231 | jpionline.org |

| Compound 5a | High | - | huji.ac.il |

| Compound 32 | 0.025 | - | acs.org |

| Compound 56 | 0.006 | - | acs.org |

Disruption of PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are critical downstream effectors of EGFR, playing a central role in cell proliferation, survival, and apoptosis. portico.orgmdpi.comnih.gov Inhibition of EGFR by this compound derivatives consequently leads to the disruption of these pathways. portico.org

Upon activation, EGFR triggers the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis. aging-us.com Similarly, the MAPK/ERK pathway is activated, leading to cell proliferation. mdpi.com By blocking EGFR, derivatives of this compound can effectively downregulate the activity of these pathways, contributing to their anti-cancer effects. Studies have shown that treatment with EGFR inhibitors derived from this scaffold can reduce the phosphorylation of Akt and MAPK, key indicators of pathway activation. google.com

Inhibition of Cancer Cell Proliferation and Induction of Apoptosis

A direct consequence of EGFR inhibition and the disruption of downstream signaling pathways is the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death). nih.govresearchgate.net Numerous studies have demonstrated the potent anti-proliferative activity of this compound derivatives against various cancer cell lines. nih.govjpionline.org

For example, a series of 6-arylureido-4-anilinoquinazoline derivatives were evaluated for their anti-proliferative activity against human tumor cell lines A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). nih.gov The results showed that these compounds effectively inhibited the growth of these cancer cells. nih.gov Similarly, novel quinazoline derivatives have been shown to exhibit significant anti-proliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231. jpionline.org

The induction of apoptosis is another key mechanism of these compounds. researchgate.netacs.org By blocking survival signals and activating pro-apoptotic pathways, these derivatives can trigger the cell's self-destruction program. This is often characterized by events such as caspase activation and PARP cleavage. mdpi.com

Cell Cycle Arrest (e.g., G2/M Phase)

In addition to inhibiting proliferation and inducing apoptosis, derivatives of this compound can also cause cancer cells to arrest at specific phases of the cell cycle, preventing them from dividing. researchgate.netresearchgate.net Several studies have reported that these compounds can induce cell cycle arrest at the G2/M phase. researchgate.netresearchgate.netmdpi.com

This arrest is often associated with the disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle and the proper segregation of chromosomes during mitosis. plos.org One study found that a novel synthetic analog of 5,8-disubstituted quinazolines blocked mitosis and induced apoptosis by inhibiting microtubule polymerization. plos.org Another study on chalcone (B49325) derivatives also demonstrated a significant G2/M arrest in ovarian cancer cells. mdpi.com

Table 2: Cell Cycle Effects of Quinazoline Derivatives

| Compound/Derivative | Cell Line | Effect | Reference |

|---|---|---|---|

| Compound 6c | Colon and Lung Cancer | G2/M Arrest | researchgate.net |

| Five Unsymmetrical 1,3-disubstituted ureas | - | G2/M Arrest | researchgate.net |

| Chalcone derivative 1C | Ovarian Cancer | G2/M Arrest | mdpi.com |

| LJK-11 | A549, MDA-MB-453 | G2/M Arrest | plos.org |

Multi-Targeted Anticancer Approaches

Recognizing the complexity of cancer and the development of resistance to single-target agents, researchers have explored multi-targeted approaches involving derivatives of this compound.

Antimicrobial Activities

While the primary focus of research on this compound derivatives has been on their anti-cancer properties, some studies have also investigated their potential as antimicrobial agents. The quinazoline scaffold itself is known to be present in compounds with a wide range of biological activities, including antibacterial and antifungal properties. researchgate.net

For example, a series of novel 2-(chloromethyl)-3-(4-methyl-6-oxo-5-[(E)-phenyldiazenyl]–2–thioxo-5,6–dihydropyrimidine-1(2H)-yl)quinazoline-4(3H)-ones were synthesized and evaluated for their antimicrobial activity. semanticscholar.org The results indicated that the substituent on the phenyl ring had a significant influence on the antibacterial activity. semanticscholar.org Another study reported on 3-benzyl-2-cinnamylthio-6-(methyl or nitro)-quinazolin-4(3H)-ones as active DHFR inhibitors, a target that is also relevant in some microorganisms. semanticscholar.org

Further research is needed to fully explore the antimicrobial potential of derivatives of this compound and to elucidate their mechanisms of action against various pathogens.

Antibacterial Efficacy

The quinazoline nucleus is a foundational structure for compounds exhibiting a broad range of medicinal properties, including antibacterial activity. mdpi.com The antibacterial potential of quinazolin-4(3H)-one derivatives has been a subject of considerable research. frontiersin.org Structure-activity relationship studies indicate that substitutions at various positions on the quinazolinone ring can significantly influence their antibacterial profiles. nih.gov

One study involved the synthesis of thioureido-linked quinazoline derivatives starting from this compound. jscimedcentral.comjscimedcentral.com These compounds were evaluated for their in-vitro antibacterial activity against several bacterial strains. The results indicated that the synthesized compounds showed promising activity, suggesting that the thioureido linkage at the C-4 position could be a key feature for developing new antimicrobial agents. jscimedcentral.com

Research into various 2,3,6-trisubstituted quinazolinones has also been conducted. nih.gov In one study, Schiff base derivatives showed that compounds with chloro or methoxy groups often possessed good antimicrobial activity. Specifically, 2-azetidinone derivatives were found to be more potent than their Schiff base precursors. nih.gov Another series of 2-phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one derivatives was synthesized and tested against both gram-positive (Staphylococcus aureus, Bacillus cereus) and gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. The compound 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one (IIIe) was identified as having superior activity among the synthesized compounds. frontiersin.org This suggests that the inclusion of a heteryl group at the aldimine position can significantly enhance antibacterial effects. frontiersin.org

Table 1: Antibacterial Activity of Selected Quinazoline Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Activity/Result | Reference(s) |

|---|---|---|---|

| Thioureido-linked quinazolines | Various bacterial strains | Showed promising in-vitro antibacterial activity. | jscimedcentral.com |

| 2-Azetidinone derivatives | Various bacterial strains | More active than corresponding Schiff bases. | nih.gov |

| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one | S. aureus, B. cereus, E. coli, P. aeruginosa | Showed superior activity among tested compounds. | frontiersin.org |

Anti-Mycobacterial Properties

Tuberculosis remains a significant global health issue, necessitating the discovery of new drugs to combat resistant strains of Mycobacterium tuberculosis. jscimedcentral.comjscimedcentral.com Quinazoline derivatives have emerged as a promising class of compounds in the search for new anti-mycobacterial agents. jscimedcentral.commdpi.comjscimedcentral.com

In a study focused on developing new antimycobacterial scaffolds, researchers synthesized a series of compounds by incorporating a thioureido linkage at the C-4 position of the quinazoline moiety, starting from this compound. jscimedcentral.comjscimedcentral.com The resulting N-[(substituted phenyl) carbamothioyl]- 2-[6-nitroquinazolin-4-yl) amino] acetamides were screened in vitro against various mycobacterial strains. The bioassay results indicated that some of these compounds could be considered promising anti-tubercular agents. jscimedcentral.comjscimedcentral.com

Further research has identified other quinolone derivatives with potent activity against M. tuberculosis. In one study, a series of compounds were synthesized and evaluated, with some exhibiting minimal inhibitory concentration (MIC) values between 1.2–3 µg/mL and showing excellent activity against multidrug-resistant (MDR) TB strains. rsc.org These active compounds were also found to be non-toxic to mammalian cell lines, highlighting their potential as a starting point for developing new anti-TB drugs. rsc.org

Table 2: Anti-Mycobacterial Activity of Selected Quinazoline Derivatives

| Compound/Derivative Class | Target | Activity/Result | Reference(s) |

|---|---|---|---|

| Thioureido-linked quinazolines | Mycobacterium strains | Identified as promising anti-tubercular agents. | jscimedcentral.comjscimedcentral.com |

Antifungal Properties

Quinazoline and its derivatives are recognized for their broad spectrum of biological activities, including significant antifungal properties. mdpi.comresearchgate.netmdpi.com The versatility of the quinazoline scaffold allows for the synthesis of derivatives with potent activity against various fungal pathogens. mdpi.comsemanticscholar.org

In one study, a series of 3-alkylquinazolin-4-one derivatives were synthesized and evaluated for their antifungal activity. Among the tested compounds, 6-bromo-3-propylquinazolin-4-one (B7488161) was found to possess good antifungal activity against several plant pathogenic fungi, including F. oxysporum, Valsa mali, and Gibberella zeae. mdpi.com

Another line of research focused on thioureido-linked quinazolines derived from this compound. These compounds were screened against various fungal strains, and the results suggested their potential as effective antifungal agents. jscimedcentral.comjscimedcentral.com Additionally, studies on Schiff bases and 2-azetidinone derivatives of quinazolin-4(3H)-one revealed that while they possessed some antifungal activity, it was generally moderate to poor. nih.gov However, other research on 2-(2-chloro-6-methyl(3-quinolyl))-3-[2-(4-chlorophenyl)-4-oxo(3-hydroquinazolin-3-yl)]-5-[(aryl)methylene]-1,3-thiazolidin-4-ones found that derivatives with a hydroxy group at the ortho or meta position of the aryl ring exhibited excellent activity against fungal species. nih.gov

Table 3: Antifungal Activity of Selected Quinazoline Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Activity/Result | Reference(s) |

|---|---|---|---|

| 6-Bromo-3-propylquinazolin-4-one | F. oxysporum, Valsa mali, Gibberella zeae | Displayed strong in-vitro antifungal activity. | mdpi.com |

| Thioureido-linked quinazolines | Various fungal strains | Showed potential as antifungal agents. | jscimedcentral.comjscimedcentral.com |

| Hydroxy-substituted thiazolidinones | Various fungal species | Exhibited excellent antifungal activity. | nih.gov |

Other Noteworthy Biological Activities of Quinazoline Derivatives

The therapeutic potential of the quinazoline scaffold extends beyond antimicrobial applications into various other significant biological activities. mdpi.comresearchgate.netrrmedicine.ru

Antiviral Properties

Quinazoline derivatives have demonstrated a broad spectrum of antiviral activities. researchgate.netrrmedicine.ru Researchers have synthesized and tested various quinazoline analogs against a range of viruses. For instance, certain 2,4-disubstituted quinazoline derivatives have shown high anti-influenza virus activity, with some compounds exhibiting an IC50 of less than 10 µM. mdpi.com Other derivatives have been found to be potent against human rotavirus, with reduction percentages ranging from 50% to 66%. mdpi.com

Novel quinazoline artemisinin (B1665778) hybrids have shown potent activity against cytomegalovirus, proving to be 12 to 17 times more effective than the standard drug ganciclovir. mdpi.com Furthermore, 2-phenyl-3-disubstituted quinazolin-4(3H)-ones have been evaluated for wide-spectrum antiviral activity, with specific compounds showing activity against vaccinia virus, parainfluenza-3 virus, herpes simplex virus (HSV-1 and HSV-2), and Coxsackie virus B4. internationalscholarsjournals.com

Table 4: Antiviral Activity of Selected Quinazoline Derivatives

| Derivative Class | Target Virus | Activity/Result | Reference(s) |

|---|---|---|---|

| 2,4-Disubstituted quinazolines | Influenza virus | IC50 < 10 μM. | mdpi.com |

| Benzo[g]quinazolines | Human rotavirus Wa strain | Reduction percentages of 50-66%. | mdpi.com |

| Quinazoline artemisinin hybrids | Cytomegalovirus | EC50 = 0.15−0.21 μM. | mdpi.com |

Anti-inflammatory Effects

The anti-inflammatory potential of quinazoline derivatives is well-documented. mdpi.comrrmedicine.rumdpi.com These compounds have been investigated for their ability to mitigate inflammation in various models. For example, a series of 4-amino quinazoline derivatives were synthesized and tested, with N-(4-fluorophenyl)quinazolin-4-amine showing high anti-inflammatory activity when compared to the standard drug indomethacin. mdpi.com

Studies on 6-iodo-2-phenyl-quinazolin-4(3H)-one derivatives demonstrated considerable anti-inflammatory activities in a carrageenan-induced rat paw edema assay. ekb.eg Molecular docking studies suggest that these compounds may exert their effects by inhibiting the COX-2 enzyme. ekb.eg Further research on quinoline and quinazoline derivatives in an adjuvant arthritis rat model revealed potent anti-inflammatory effects, with one compound, ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, showing a particularly low ED50 value of 2.6 mg/kg/day. acs.org

Table 5: Anti-inflammatory Activity of Selected Quinazoline Derivatives

| Derivative Class | Model/Target | Activity/Result | Reference(s) |

|---|---|---|---|

| N-(4-fluorophenyl)quinazolin-4-amine | In-vivo anti-inflammatory assay | Showed high anti-inflammatory activity. | mdpi.com |

| 6-Iodo-2-phenyl-quinazolin-4(3H)-one derivatives | Carrageenan-induced rat paw edema | Potent anti-inflammatory activities. | ekb.eg |

Antihyperlipidaemia and Antidiabetic Potential

Quinazoline derivatives have shown promise as agents for managing diabetes and hyperlipidemia. mdpi.cominnovareacademics.innih.gov A series of 2,3-dihydroquinazolin-4(1H)-one derivatives were designed and shown to have favorable drug-like properties. innovareacademics.in In-vivo studies in diabetic rat models confirmed their efficacy, demonstrating significant reductions in blood glucose levels, cholesterol, triglycerides, and LDL, while increasing HDL levels. innovareacademics.in

Research on 4(3H)-quinazolinone and its halogenated derivatives in hypercholesterolemic and diabetic rats showed potent antihyperlipidemic activity. nih.gov These compounds caused a dramatic reduction in serum total cholesterol, cholesterol ester, and LDL-C levels. nih.gov Furthermore, some novel quinazoline derivatives have been synthesized and evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. semanticscholar.orgnih.gov Several compounds were found to be potent inhibitors, with some showing stronger inhibitory potential than the standard drug acarbose, suggesting a mechanism for their antidiabetic effects. nih.gov

Table 6: Antihyperlipidemic and Antidiabetic Activity of Quinazoline Derivatives

| Derivative Class | Activity | Key Findings | Reference(s) |

|---|---|---|---|

| 2,3-Dihydroquinazolin-4(1H)-ones | Antidiabetic & Antihyperlipidemic | Reduced blood glucose, cholesterol, TG, LDL; Increased HDL in diabetic rats. | innovareacademics.in |

| 4(3H)-Quinazolinone and halogenated derivatives | Antihyperlipidemic | Significant reduction in serum total cholesterol and LDL-C. | nih.gov |

| Pyrazol-quinazolinones | α-Glucosidase Inhibition | Potent inhibitory activity, some stronger than acarbose. | nih.gov |

Anticonvulsant and Analgesic Effects

The quinazoline scaffold is a versatile structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including effects on the central nervous system. nih.govnih.gov Modifications at different positions of the quinazoline ring, particularly the inclusion of halogen and nitro groups, have been explored to modulate their anticonvulsant and analgesic potential. mdpi.commdpi.com

Detailed Research Findings on Anticonvulsant Activity

Research into quinazoline derivatives has identified several compounds with significant anticonvulsant properties. For instance, studies on quinazolin-4(3H)-one derivatives have shown that substitutions at various positions play a critical role in their activity. The 6-chloro derivative of methaqualone, a known quinazoline-based sedative, demonstrated noteworthy anticonvulsant potency against both electroshock-induced and pentylenetetrazole (PTZ)-induced seizures. mdpi.com

In one study, novel N-substituted-6-fluoro-quinazoline-4-amine derivatives were synthesized and evaluated for their anticonvulsant effects. mdpi.com Several of these compounds exhibited significant protection in both the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) seizure models. This suggests that halogen substitution at the 6-position, a feature shared with this compound, can be favorable for anticonvulsant activity. The study highlighted that compounds with a halogen or an electron-rich substituent at the 6-position are known to enhance antiepileptic activity. mdpi.com

Further investigations into other quinazolin-4(3H)-one derivatives revealed that most tested compounds showed anticonvulsant properties, with protection levels ranging from 16.67% to 100% in the PTZ-induced seizure model. mdpi.com Specifically, compounds 7a (R¹ = p-CH₃-O-C₆H₄-) and 8b (R¹ = p-CN-C₆H₄-) provided 100% protection against PTZ-induced seizures. mdpi.com Another study identified compounds 8 , 13 , and 19 as highly potent, affording 100% protection against myoclonic seizures induced by scPTZ. mdpi.com

Table 1: Anticonvulsant Activity of Selected Quinazoline Derivatives

| Compound | Substituent | Test Model | Protection (%) |

| 7a | R¹ = p-CH₃-O-C₆H₄- | PTZ | 100% mdpi.com |

| 8b | R¹ = p-CN-C₆H₄- | PTZ | 100% mdpi.com |

| 8 | Butyl at position 3 | scPTZ | 100% mdpi.com |

| 13 | Butyl at position 3 | scPTZ | 100% mdpi.com |

| 19 | Benzyl at position 3 | scPTZ | 100% mdpi.com |

| 5b, 5c, 5d, 5e | N-substituted-6-fluoro | PTZ | 100% mdpi.com |

Detailed Research Findings on Analgesic Effects

The analgesic potential of the quinazoline scaffold has also been an area of interest for medicinal chemists. A review of the literature indicates that various substitutions on the quinazoline ring system can lead to significant pain-relief properties. mdpi.com For example, a study on 2,3-disubstituted quinazolinone derivatives reported that some compounds exhibited promising analgesic activity when compared to the standard drug, Diclofenac sodium. nih.gov

In another research effort, the analgesic activity of a series of 2-amino-substituted 3-(4-methoxy phenyl) quinazolinones was tested. mdpi.com The results showed that increasing the lipophilicity at the C-2 position by substituting a methyl group with a butyl group led to a more active compound with 73% analgesic activity. mdpi.com Furthermore, a 6-chloro-2-phenylquinazoline (B11867208) derivative displayed 43% inhibition in an acetic acid-induced peritonitis model, indicating that the chloro substitution at the 6-position can contribute to analgesic effects. mdpi.com

Table 2: Analgesic Activity of Selected Quinazoline Derivatives

| Compound Type | Key Structural Feature | Analgesic Activity (% Inhibition/Effect) |

| 2-Butyl-substituted quinazolinone | Butyl group at C-2 | 73% activity mdpi.com |

| 6-Chloro-2-phenylquinazoline | 6-Chloro substitution | 43% inhibition mdpi.com |

| 2-Benzylamino-substituted quinazolinone | Benzylamino group at C-2 | 55% activity mdpi.com |

| Methylamino-substituted 2-phenylquinazolinones | Methylamino at C-2 | 43% to 61% activity mdpi.com |

Conclusion

4-Chloro-6-nitroquinazoline is a heterocyclic compound of considerable strategic value in modern chemical research. Its well-defined synthesis and predictable reactivity, centered on the facile displacement of the C-4 chloro group and the chemical versatility of the C-6 nitro group, make it an ideal intermediate. Its most significant impact has been in medicinal chemistry, where it serves as a crucial building block for a new generation of targeted anticancer therapies, particularly kinase inhibitors. While its applications in materials science are less explored, the inherent properties of the quinazoline (B50416) core suggest potential for its use in developing novel functional materials. The continued exploration of this scaffold is likely to yield further innovations in both medicine and materials science.

Data Tables

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| CAS Number | 19815-16-8 | chemimpex.comnih.gov |

| Molecular Formula | C₈H₄ClN₃O₂ | chemimpex.comnih.gov |

| Molecular Weight | 209.59 g/mol | chemimpex.comnih.gov |

| Appearance | Pale yellow to brown solid | chemimpex.comguidechem.com |

| Melting Point | 128 - 135 °C | nih.govsigmaaldrich.com |

| Boiling Point | ~380 °C at 760 mmHg | sigmaaldrich.com |

| Solubility | Sparingly soluble in water | guidechem.com |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Afatinib |

| 2-Amino-5-nitrobenzoic acid |

| 4,7-Dichloro-6-nitroquinazoline |

| N,N-dimethylformamide (DMF) |

| Epidermal Growth Factor Receptor (EGFR) |

| Glycine (B1666218) |

| Human Epidermal Growth Factor Receptor 2 (HER2) |

| 1-(5-Mercapto-1,3,4-thiadiazol-2-yl)-3-phenylurea |

| 6-Nitroquinazolin-4(3H)-one |

| Phosphorus oxychloride |

| Phosphorus pentachloride |

| Potassium carbonate |

| Thionyl chloride |

| Triethylamine |

Structure Activity Relationship Sar Studies of 4 Chloro 6 Nitroquinazoline Derivatives

Positional Impact of Substituents at the C-4 Position on Biological Activity

The C-4 position of the quinazoline (B50416) ring is a critical site for interaction with biological targets, and modifications at this position profoundly influence the activity of the resulting derivatives. The introduction of a 4-anilino moiety is a common and essential feature for potent inhibitory activity, particularly against kinases like the Epidermal Growth Factor Receptor (EGFR). ekb.egamazonaws.com

Research has demonstrated that the nature of the substituent on the aniline (B41778) ring at the C-4 position is a key determinant of biological efficacy.

Aromatic and Heteroaromatic Amines: Replacing the chlorine atom at C-4 with various substituted anilines is a foundational strategy. For instance, introducing a 3-chloro-4-fluoroaniline (B193440) group is a well-established modification that yields potent EGFR inhibitors. researchgate.net Similarly, linking thiophene-2-ylmethanamine at this position has been shown to produce molecules with good antiproliferative activity. nih.gov

Side Chain Flexibility and Bulk: The length and flexibility of linkers attached to the C-4 substituent can impact activity. A flexible four-carbon linker between a sulfamoyl-aryl moiety and the quinazoline core was found to enhance antiproliferative and EGFR inhibitory activities. nih.gov The substitution of the aniline residue with 3-amino-pyridine led to conserved activity, indicating that different heterocyclic systems can be tolerated. nih.gov

Hydrophilic Moieties: The introduction of hydrophilic groups can also modulate activity. Attaching the hydrophilic moiety of neratinib (B1684480) at the C-4 position resulted in a compound with significantly increased inhibitory activity toward EGFR kinase. nih.gov

Halogenation: Halogen substitution on the C-4 phenyl ring plays a significant role. A 4-bromo substituent was found to maintain potency in antiviral studies, while 4-fluoro and 3-chloro groups reduced it. Interestingly, a 4-trifluoromethyl group slightly improved potency against MERS-CoV. nih.gov

Decylamine (B41302) Group: In studies on antimicrobial agents, a decylamine group substituted at C-4 was found to be beneficial for activity. nih.gov

The following table summarizes the impact of various C-4 substituents on biological activity based on reported findings.

| C-4 Substituent | Attached Moiety | Observed Biological Effect | Reference |

| 4-Anilino | 3-chloro-4-fluorophenyl | Potent EGFR inhibition | researchgate.net |

| 4-Anilino | 4-bromophenyl | Maintained antiviral potency (MERS-CoV) | nih.gov |

| 4-Anilino | 4-trifluoromethylphenyl | Slightly improved antiviral potency (MERS-CoV) | nih.gov |

| 4-Amino | Thiophene-2-ylmethanamine | Good antiproliferative activity | nih.gov |

| 4-Arylamino | Sulfamoyl-aryl with 4-carbon linker | Increased antiproliferative and EGFR inhibitory activity | nih.gov |

| 4-Amino | Decylamine | Beneficial for antimicrobial activity | nih.gov |

Role of Substituents at the C-6 and C-7 Positions in Modulating Biological Activity

The C-6 and C-7 positions on the quinazoline ring are crucial for modulating potency, selectivity, and pharmacokinetic properties. The presence of a nitro group at the C-6 position, as in the parent compound 4-chloro-6-nitroquinazoline, significantly influences the electronic properties of the ring and serves as a handle for further functionalization. frontiersin.orgmdpi.com

SAR studies have consistently shown that substitutions at these positions are vital for high-affinity binding to target enzymes like EGFR. ekb.egresearchgate.net

Nitro Group at C-6: The electron-withdrawing nature of the C-6 nitro group can reshape the biological effects of quinazoline derivatives. mdpi.com While many potent EGFR inhibitors feature alkoxy groups at C-6 and C-7, the C-6 nitro group is a key feature in the synthesis of many active compounds. nih.govnih.gov However, in some contexts, such as TNF-α inhibition, the presence of a nitro group on the quinazoline ring can lead to a loss of activity. nih.gov

Alkoxy Groups: The introduction of small alkoxy groups, such as methoxy (B1213986) groups, at the C-6 and C-7 positions is a common strategy that often enhances activity. The 6,7-dimethoxy substitution pattern is a feature of many potent kinase inhibitors. nih.gov The presence of two morpholine (B109124) alkoxy substituents at these positions can alter the binding mode compared to reference drugs like lapatinib. nih.gov

Basic Side Chains: Incorporating basic side chains at the C-6 or C-7 position plays a significant role in determining the cytotoxicity of these compounds. nih.gov Compounds with a 7-amino propoxy side chain have shown more activity compared to those with a 6-amino propoxy side chain. ekb.eg

Heterocyclic Substituents: Attaching heterocyclic rings at the C-6 position can enhance water solubility and inhibitory activity. ekb.eg For example, a 5-substituted furan-2-yl moiety at C-6 led to a compound with significantly higher antiproliferative activity than gefitinib (B1684475) and lapatinib. nih.gov

Amino Groups: The introduction of amino groups at C-6 and C-7 has been explored for anti-inflammatory activity. 6- and 7-aminoquinazoline derivatives were found to be potent inhibitors of TNF-α production. nih.gov

The table below illustrates the influence of substituents at the C-6 and C-7 positions.

| Position | Substituent | Observed Biological Effect | Reference |

| C-6 | Nitro | Key synthetic intermediate; can modulate kinase activity | mdpi.comnih.gov |

| C-6 | Iodo | Detrimental to antimicrobial activity | nih.gov |

| C-6 | 5-Substituted furan-2-yl | Increased antiproliferative activity | nih.gov |

| C-6 / C-7 | Dimethoxy | Increased activity (EGFR inhibitors) | nih.gov |

| C-6 / C-7 | Morpholine alkoxy | Alters binding mode | nih.gov |

| C-6 / C-7 | Amino | Potent TNF-α inhibition | nih.gov |

| C-7 | Piperazine (B1678402) ring | Potent inhibition of TNF-α production and T cell proliferation | nih.gov |

Pharmacophore Elucidation and Molecular Hybridization Strategies

Pharmacophore modeling helps to identify the essential structural features required for a molecule's biological activity. For quinazoline-based inhibitors, the core scaffold itself is a key pharmacophoric element, providing a rigid framework for the optimal orientation of substituents. preprints.orgnih.gov The 4-anilinoquinazoline (B1210976) structure is a necessary pharmacophore for inhibiting EGFR function. ekb.eg

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units from different bioactive molecules to create a new hybrid compound with potentially enhanced activity or a modified biological profile. mdpi.com This approach has been successfully applied to quinazoline derivatives.

Triazole Hybrids: Hybrid molecules incorporating a triazole moiety with the quinazoline scaffold have been synthesized and shown to possess anticancer activity. rsc.org

Chalcone (B49325) and Hydrazone Hybrids: Quinazoline-chalcone and quinazoline-tethered hydrazone derivatives have been reported to exhibit significant anticancer and EGFR inhibitory activity. nih.gov

Dihydropyrano[c]chromene Hybrids: Hybrid molecules containing a dihydropyrano[c]chromene moiety fused to the quinazoline ring have been evaluated for anticancer activity. nih.gov

Sulfonamide Hybrids: Attaching a benzenesulfonamido moiety to the quinazolinone backbone is another hybridization strategy aimed at targeting enzymes like carbonic anhydrase or disrupting microtubule assembly. rsc.org

These strategies aim to create novel chemical entities that can interact with multiple targets or exhibit improved affinity and selectivity for a single target.

Correlation between Structural Modifications and Enzyme Inhibitory Potency (e.g., EGFR)

The quinazoline scaffold is a well-established framework for the development of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. nih.gov The correlation between specific structural changes and inhibitory potency is well-documented. The 4-anilinoquinazoline core mimics the adenine (B156593) ring of ATP, forming hydrogen bonds within the ATP-binding pocket of the kinase domain. namiki-s.co.jp

C-4 Aniline Substitutions: The substitution pattern on the C-4 aniline ring is crucial. Electron-withdrawing groups, such as chloro, bromo, or fluoro, particularly at the meta-position of the aniline ring, often increase inhibitory activity against both EGFR and VEGFR2. ekb.egnih.gov

C-6 and C-7 Substitutions: As mentioned previously, small, electron-donating groups like methoxy or ethoxy groups at the C-6 and C-7 positions generally increase the potency of EGFR inhibitors. nih.govnih.gov These groups enhance binding affinity within the active site.

Linker Modifications: The nature of the linker connecting substituents to the quinazoline core can affect potency. Studies have shown that urea (B33335) linkers are more favorable for inhibitory activity compared to thiourea-containing linkers in certain series of 4-arylamino-quinazoline derivatives. nih.gov

Introduction of Reactive Groups: For irreversible inhibitors, an electrophilic group (e.g., an acrylamide (B121943) moiety) is often incorporated, typically at the C-6 position. This group forms a covalent bond with a cysteine residue (Cys797) in the EGFR active site, leading to potent and sustained inhibition. researchgate.net

The following table presents examples of this compound derivatives and their reported EGFR inhibitory activities.

| Compound ID | C-4 Substituent | C-6 Substituent | EGFR IC₅₀ | Reference |

| Compound 6c (from study) | 4-(4-chlorophenyl)-1,3-thiazol-2-amine | Nitro | 0.041 µM | nih.gov |

| Quinazolinyl benzylidene VIIa | Benzylidene derivative | - | 46.90 nM | nih.gov |

| 4-anilino-quinazoline 13 | 3-chloro-4-(3-fluorobenzyloxy)aniline | 5-substituted furan-2-yl | (Antiproliferative IC₅₀ on H1975: 3.01 µM) | nih.gov |

Scaffold Hopping and Bioisosteric Replacement Studies (e.g., Quinoline (B57606), Isoquinoline, Cinnoline)

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to modify lead compounds to improve their properties or to discover novel chemical classes with similar biological activities. nih.govnih.govresearchgate.net Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, aiming to retain biological activity while improving other characteristics. preprints.orgnih.gov Scaffold hopping involves a more drastic change, replacing the entire core structure of a molecule with a different one. nih.govresearchgate.net

Quinoline and Isoquinoline as Bioisosteres: The quinazoline ring is isomeric with other diazanaphthalenes like quinoline, isoquinoline, and cinnoline. wikipedia.org These scaffolds have been explored as bioisosteric replacements for the quinazoline core in various therapeutic areas, including kinase inhibition and pain management. mdpi.comnamiki-s.co.jp For example, replacing the (3-chloro-4-(pyridin-2-ylmethoxy)-aniline moiety with a quinoline led to conserved EGFR activity in one study. nih.gov

Thienopyrimidine to Quinazolinone: In the development of HIV-1 RNase H inhibitors, a scaffold hop from a thienopyrimidinone to a quinazolinone was performed. The initial 2-(3,4-dihydroxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one was replaced with 2-(3,4-dihydroxyphenyl)-6-methylquinazolin-4(3H)-one, which showed promising submicromolar inhibitory activity. This hop was motivated by the desire to replace the potentially toxic thiophene (B33073) ring. nih.gov

Impact of Bioisosteric Replacement: Such replacements can significantly alter molecular properties like size, electron density, lipophilicity, and hydrogen bonding capacity, which in turn affects biological activity, target selectivity, and toxicity. preprints.orgnih.gov

SAR for TNF-α Production and T Cell Proliferation Inhibition

Beyond anticancer applications, quinazoline derivatives have been investigated as anti-inflammatory agents, specifically as inhibitors of tumor necrosis factor-alpha (TNF-α) production and T cell proliferation.

SAR studies in this area have identified key structural requirements for this dual activity.

C-4 Substituent: The nature of the substituent at the C-4 position is critical. In one study, 4-chlorophenethylaminoquinazoline derivatives were synthesized and evaluated. nih.gov

C-7 Substituent: The introduction of a piperazine ring at the C-7 position of the quinazoline ring resulted in more potent inhibitory activities toward both TNF-α production and T cell proliferation compared to the lead compound. nih.gov

Piperazine N-Substituent: For the inhibition of TNF-α production, a smaller N-substituent on the C-7 piperazine ring was found to be required. nih.gov

C-6 and C-7 Amino Groups: In a separate study, 6- and 7-aminoquinazoline derivatives were identified as potent inhibitors of TNF-α, with IC₅₀ values around 5 µM. In contrast, ring substituents like fluoro, bromo, or nitro on the quinazoline ring resulted in a significant loss of activity. nih.gov

These findings highlight the versatility of the quinazoline scaffold and demonstrate that distinct SAR profiles govern the activity against different biological targets.

Computational and Chemoinformatic Approaches in Quinazoline Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as a derivative of 4-Chloro-6-nitroquinazoline, might interact with the active site of a biological target, typically a protein.

Research into novel 6-nitro-4-substituted quinazoline (B50416) derivatives has utilized molecular docking to elucidate their binding modes within the active site of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govnih.gov These simulations are crucial for understanding the specific interactions that contribute to the inhibitory activity of these compounds.

For instance, docking studies have revealed that the quinazoline core of these molecules often forms critical hydrogen bonds with key amino acid residues in the hinge region of the EGFR kinase domain, such as Met793. The substituents at the 4- and 6-positions of the quinazoline ring also play a significant role in defining the binding affinity and selectivity. The nitro group at the 6-position can be involved in electrostatic interactions, while various substitutions at the 4-chloro position are explored to optimize hydrophobic and other interactions within the binding pocket.

A study on a series of 6-nitro-4-substituted quinazoline derivatives performed molecular docking using AutoDock Vina. The analysis focused on the interactions of the most active compounds with the EGFR kinase domain (PDB ID: 1M17). nih.gov The results indicated that these compounds fit well into the ATP-binding site of EGFR, with the quinazoline nitrogen atoms forming hydrogen bonds with the backbone of Met793, a crucial interaction for EGFR inhibition.

| Compound Derivative | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| (E)-3-(4-Chlorophenyl)-1-(4-((6-nitroquinazolin-4-yl)amino)phenyl)prop-2-en-1-one | EGFR (1M17) | Met793, Leu718, Val726 | Data not specified in source |

| N-(4-(1-Hydrazonoethyl)phenyl)-6-nitroquinazolin-4-amine | EGFR (1M17) | Met793, Cys797 | Data not specified in source |

This table is generated based on findings reported in the study of novel 6-nitro-4-substituted quinazoline derivatives. The specific binding affinities were not detailed in the provided search results.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Profiling

In silico ADME prediction and drug-likeness profiling are essential components of modern drug discovery, helping to identify candidates with favorable pharmacokinetic properties early in the development process. These computational models assess various physicochemical parameters to predict a compound's likely behavior in the human body.

For derivatives of 6-nitroquinazoline, ADME properties have been evaluated using platforms like the SwissADME web server. nih.gov This analysis typically involves the calculation of a range of molecular descriptors, including molecular weight, lipophilicity (LogP), water solubility, and the number of hydrogen bond donors and acceptors. These parameters are then used to assess compliance with established drug-likeness rules, such as Lipinski's Rule of Five.

The prediction of ADME properties for promising 6-nitro-4-substituted quinazoline derivatives has shown that these compounds generally exhibit good drug-like characteristics. nih.gov For example, the calculated parameters often fall within the acceptable ranges for oral bioavailability, suggesting that these compounds have the potential to be developed as orally administered drugs.

| Compound Derivative | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Violations |

| (E)-3-(4-Chlorophenyl)-1-(4-((6-nitroquinazolin-4-yl)amino)phenyl)prop-2-en-1-one | 428.85 | 5.23 | 1 | 5 | 1 (LogP > 5) |

| N-(4-(1-Hydrazonoethyl)phenyl)-6-nitroquinazolin-4-amine | 322.31 | 3.01 | 2 | 5 | 0 |

This interactive table is based on data from ADME predictions for novel 6-nitro-4-substituted quinazoline derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. 3D-QSAR studies, in particular, are valuable for understanding the relationship between the three-dimensional properties of molecules and their biological activities.

While specific QSAR models for this compound were not found, numerous studies have been conducted on broader series of quinazoline derivatives, often in the context of their anticancer activity as EGFR inhibitors. jbclinpharm.orgnih.govfrontiersin.org These studies typically involve aligning a series of structurally related compounds and using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models.

These models generate contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic properties are favorable or unfavorable for biological activity. For quinazoline derivatives, QSAR studies have consistently highlighted the importance of the substitutions at various positions on the quinazoline ring for their inhibitory potency against EGFR. jbclinpharm.org For instance, these models can guide the rational design of new derivatives by suggesting where to add or remove specific functional groups to enhance activity.

A typical 3D-QSAR study on quinazoline derivatives as EGFR inhibitors would involve the following steps:

Dataset Selection: A set of quinazoline derivatives with known inhibitory activities (e.g., IC50 values) against EGFR is compiled.

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold, such as the quinazoline ring.

Calculation of Molecular Fields: Steric and electrostatic fields are calculated around the aligned molecules.

QSAR Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to correlate the variations in the molecular fields with the variations in biological activity.

Model Validation: The predictive power of the generated QSAR model is assessed using internal and external validation techniques.

The insights gained from such QSAR models can be instrumental in prioritizing the synthesis of new this compound derivatives with potentially improved therapeutic efficacy.

Molecular Dynamics Simulations in Quinazoline-Target Systems

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time, offering deeper insights into the stability of the complex and the conformational changes that may occur upon binding.

While a specific MD simulation study for this compound was not identified in the search results, research on related quinazoline derivatives, such as quinazoline-2,4,6-triamine derivatives as EGFR inhibitors, has employed this technique. nih.gov In such studies, the most promising ligand-protein complexes identified through molecular docking are subjected to MD simulations.

These simulations can reveal the stability of key hydrogen bonds and other interactions observed in the docked pose. They can also highlight the role of water molecules in mediating ligand-protein interactions and provide information on the flexibility of different regions of the protein and the ligand. The trajectories from MD simulations can be used to calculate binding free energies, which can provide a more accurate prediction of binding affinity than docking scores alone.

Future Directions and Emerging Research Avenues for 4 Chloro 6 Nitroquinazoline

Design and Synthesis of Novel Therapeutic Agents with Enhanced Selectivity and Efficacy

The 4-chloro-6-nitroquinazoline framework is a well-established "privileged structure" in medicinal chemistry, particularly in the development of targeted cancer therapies. The reactivity of the chlorine atom at the C4 position allows for nucleophilic substitution, enabling the introduction of various functionalities to modulate biological activity. A primary focus of future research is the rational design of new derivatives that can overcome drug resistance and exhibit higher selectivity for their biological targets, thereby reducing side effects.

A significant area of development involves synthesizing novel 4-anilinoquinazoline (B1210976) derivatives. These compounds have been extensively investigated as inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in malignant tumors. Research is geared towards creating derivatives that are effective against mutated forms of these kinases, a common cause of acquired resistance to first-generation inhibitors. For instance, recent studies have focused on synthesizing 6-nitro-4-substituted quinazolines that target specific EGFR mutations, showing promise in overcoming resistance in non-small cell lung cancer.